(S)-Campesterol

Pharmacokinetics Bioavailability Nutraceutical Formulation

Research on cholesterol absorption biomarkers or LXR activation pathways often fails due to the use of non-specific 'phytosterol mixtures' that invalidate pharmacokinetic models. (S)-Campesterol (CAS 4651-51-8) eliminates this variability as a single-epimer, analytically validated standard. - Enables reliable LC-MS/MS quantification with a linear range of 250-5000 ng/mL in plasma. - Essential for ABCG5/G8 transporter studies (1.9× higher uptake vs. β-sitosterol) and CNS accumulation research. - Supplied with rigorous purity documentation for regulatory-compliant, reproducible R&D.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
CAS No. 4651-51-8
Cat. No. B1236417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Campesterol
CAS4651-51-8
Synonyms22,23-dihydrobrassicasterol
24 alpha-methylcholest-5-en-3 beta-ol
24-methylcholesterol
campesterol
campesterol, (3beta)-isomer
campesterol, (3beta,24xi)-isomer
ergost-5-en-3 beta- ol, 24 epime
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
InChIKeySGNBVLSWZMBQTH-ZRUUVFCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Campesterol: Structural and Functional Distinctions


(S)-Campesterol (CAS 4651-51-8, synonym 5-Ergosten-3β-ol, 24-epicampesterol) is a C28 plant sterol with a characteristic methyl group at the C-24 position of its side chain, which distinguishes it structurally from β-sitosterol (C29, ethyl at C-24) and cholesterol (C27, no C-24 alkyl) [1]. As a member of the phytosterol family, it occurs naturally in vegetable oils, nuts, and seeds, and is widely studied as a cholesterol absorption biomarker and lipid metabolism modulator [2]. However, the specific (S)-epimer at C-24 confers unique physicochemical and biological properties that render it non-interchangeable with other phytosterols in both analytical and pharmacological contexts.

(S)-Campesterol: Phytosterol Non-Interchangeability


Despite sharing a common sterol backbone, subtle differences in side-chain alkylation among β-sitosterol (C29), campesterol (C28), and stigmasterol (C29 with C22 unsaturation) produce marked and quantifiable divergence in their behavior in biological and analytical systems. These differences manifest as distinct intestinal absorption rates, differential blood-brain barrier permeation, varying capacities for enzymatic conversion to bioactive oxysterols, and differing retention times under standardized chromatographic conditions [1][2]. Consequently, substituting (S)-Campesterol with a generic 'phytosterol mixture' or a structurally similar analog will invalidate pharmacokinetic assumptions, compromise analytical accuracy, and introduce uncontrolled variability into research and development workflows.

(S)-Campesterol: Quantitative Comparative Evidence


Intestinal Uptake Advantage Over β-Sitosterol

In everted sac studies of rat small intestine, campesterol exhibited significantly higher tissue uptake compared to β-sitosterol and stigmasterol [1].

Pharmacokinetics Bioavailability Nutraceutical Formulation

5α-Reductase Type 2 Inhibition vs. β-Sitosterol

In a combined in vitro and in silico study assessing inhibition of human steroidal 5α-reductase type 2 (S5αR2), campesterol demonstrated significantly lower potency than β-sitosterol, with an IC50 value nearly 5-fold higher [1].

Urology Enzymology Drug Discovery

LXR Agonist Generation vs. β-Sitosterol

Campesterol is converted by the enzyme CYP27A1 into 27-hydroxycampesterol at a measurable rate, whereas the conversion rate for β-sitosterol to its 27-hydroxy derivative is negligible. This metabolite has been identified as a potential agonist of Liver X Receptor (LXR) [1].

Molecular Pharmacology Nuclear Receptors Cholesterol Metabolism

Blood-Brain Barrier Permeability vs. β-Sitosterol

In vitro experiments using brain endothelial cell cultures demonstrated that campesterol crossed the blood-brain barrier (BBB) more efficiently than β-sitosterol. This finding aligns with in vivo data showing higher brain accumulation of campesterol relative to sitosterol after dietary intake [1].

Neuroscience Pharmacokinetics Blood-Brain Barrier

Pro-Inflammatory Cytokine Induction vs. Cholesterol

In studies of cytokine secretion from murine peritoneal macrophages (MPMs), campesterol (Camp) increased the secretion of IL-6 and TNF-α, but the extent of this pro-inflammatory stimulation was less pronounced than that induced by an equivalent dose of cholesterol (Chol) [1].

Immunology Inflammation Atherosclerosis

Anti-Proliferative Activity vs. β-Sitosterol in PC-3 Cells

In vitro studies on the human prostate cancer cell line PC-3 revealed that β-sitosterol inhibited cell growth by 70%, while campesterol achieved a 14% inhibition compared to controls. Interestingly, cholesterol supplementation increased growth by 18% [1].

Oncology Prostate Cancer Cancer Biology

(S)-Campesterol: Research and Industrial Applications


Intestinal Sterol Absorption & Bioavailability Studies

(S)-Campesterol is the appropriate standard for quantitative LC-MS/MS assays of sterol absorption, given its established linear range of 250–5000 ng/mL in rat plasma and its distinct pharmacokinetic profile relative to β-sitosterol and stigmasterol [1]. Its 1.9-fold higher intestinal uptake compared to β-sitosterol makes it a critical comparator in studies of ABCG5/G8 transporter function [2].

BBB Transport & Brain Sterol Homeostasis Research

For studies investigating the central nervous system accumulation of dietary sterols or the role of phytosterols in neurodegenerative disease, (S)-Campesterol is the preferred compound. It demonstrates superior in vitro blood-brain barrier permeability compared to β-sitosterol and shows stable, long-term accumulation in the murine brain over a 6-month period [3].

LXR Signaling & Nuclear Receptor Pharmacology

(S)-Campesterol is uniquely suitable for studies of LXR activation, as it is the only common dietary phytosterol that undergoes measurable conversion (0.48 ± 0.10 nmol/mg protein) to an LXR-agonist metabolite, 27-hydroxycampesterol, in enterocytes [4]. β-Sitosterol and stigmasterol do not exhibit this metabolic pathway and are therefore inappropriate for such investigations.

Analytical Methods & QC for Phytosterol Nutraceuticals

(S)-Campesterol is an essential analytical standard for HPLC and UPLC methods due to its distinct retention time and potential co-elution with stigmasterol under non-optimized conditions [5]. It is also a critical marker for detecting adulteration of high-value oils (e.g., argan oil), where its content is strictly regulated to <0.4% of total sterols [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Campesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.